



Application Notes and Protocols for (Rac)-OSMI 1 In Vitro Assays

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Compound of Interest		
Compound Name:	(Rac)-OSMI-1	
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(Rac)-OSMI-1 is a cell-permeable inhibitor of O-GlcNAc transferase (OGT), a critical enzyme in cellular signaling.[1][2] As the racemate of the active inhibitor OSMI-1, it serves as a valuable tool for studying the roles of O-GlcNAcylation in various biological processes.[1][2] These notes provide detailed protocols for in vitro assays designed to characterize the inhibitory activity of (Rac)-OSMI-1 against OGT.

(Rac)-OSMI-1, and its active enantiomer OSMI-1, function by inhibiting the OGT-catalyzed transfer of N-acetylglucosamine (GlcNAc) from the donor substrate UDP-GlcNAc to serine and threonine residues on target proteins.[1][3] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process implicated in numerous cellular functions, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been linked to diseases such as cancer, diabetes, and neurodegenerative disorders. The active component, OSMI-1, has a reported IC50 value of 2.7 μM for human OGT.[1][2][4]

O-GlcNAc Transferase (OGT) Signaling Pathway

The OGT pathway is a central node in cellular metabolism and signaling. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway which integrates glucose, amino acid, fatty acid, and nucleotide metabolism, to glycosylate a wide array of nuclear, cytoplasmic, and mitochondrial proteins. This modification is reversible, with the enzyme O-GlcNAcase

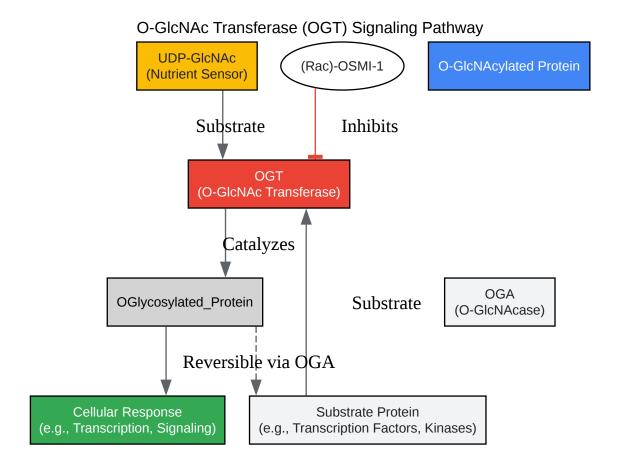


Methodological & Application

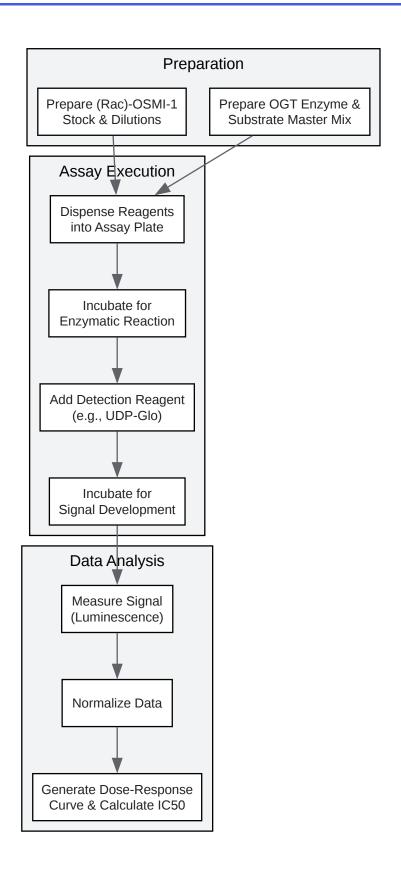
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(OGA) catalyzing the removal of O-GlcNAc.[5] This dynamic cycling allows for rapid cellular responses to nutrient availability and stress. OGT activity itself is regulated by various signaling pathways, including phosphorylation by kinases such as AMPK and GSK3β, and through interactions with other proteins.[6]









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